2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure boasts multiple functional groups, including ethoxy and acetamide, making it a candidate of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves multi-step organic reactions:
Formation of the Pyrido[2,3-d]pyrimidine Core: : Starting with 2-amino-4,6-dimethylpyrimidine, a condensation reaction with diethyl ethoxymethylenemalonate yields the pyrido[2,3-d]pyrimidine core.
Functional Group Modifications: : Subsequent steps involve introducing the ethoxy group via an etherification reaction and the acetamide group through acylation. The reaction conditions typically require a base such as sodium ethoxide in ethanol for etherification and acetic anhydride in the presence of a catalyst for acylation.
Industrial Production Methods
Scaling up for industrial production may involve:
Optimized Catalysts and Reagents: : Using more efficient catalysts and alternative solvents to improve yield.
Advanced Reactor Systems: : Utilizing continuous flow reactors to handle exothermic reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Typically involving oxidizing agents like potassium permanganate, converting the methyl groups to carboxyl groups.
Reduction: : Using reducing agents like lithium aluminum hydride to potentially reduce the carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxy group or the acetamide moiety.
Common Reagents and Conditions
Reagents often used include:
Oxidizers: : Potassium permanganate, hydrogen peroxide.
Reducers: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Sodium ethoxide, ammonia, and amines.
Major Products
The primary products from these reactions include:
Oxidation: : Formation of carboxylated derivatives.
Reduction: : Generation of alcohol derivatives.
Substitution: : Introduction of various nucleophiles resulting in functionalized derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, it's a valuable intermediate for synthesizing more complex molecules, due to its reactive functional groups.
Biology
Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine
Its analogs might exhibit biological activity, making it a candidate for drug discovery, especially in the field of enzyme inhibition.
Industry
Used as a precursor in the manufacture of specialty chemicals and advanced materials, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves:
Interaction with Biological Targets: : The acetamide and pyrimidine functionalities allow it to interact with enzymes and receptors.
Pathways Involved: : Potentially involves the inhibition of specific enzymes by mimicking natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Comparison
Compared to other pyrido[2,3-d]pyrimidine derivatives, it stands out due to its unique combination of ethoxy and acetamide groups, which confer distinct chemical reactivity and potential biological activity.
Similar Compounds
2-amino-4,6-dimethylpyrimidine: : A precursor compound.
Pyrido[2,3-d]pyrimidine: : The core structure without functional groups.
2-(5-hydroxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : A hydroxy analog.
This compound’s structural complexity and versatile reactivity make it a fascinating subject for ongoing research across multiple disciplines.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-10-7(2)5-15-11-9(10)12(19)17(6-8(14)18)13(20)16(11)3/h5H,4,6H2,1-3H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVFGAPXLVFCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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